Methyl 2-{[(4-hydroxyquinolin-3-yl)carbonyl]amino}-5-methyl-1,3-thiazole-4-carboxylate
Description
Methyl 2-{[(4-hydroxyquinolin-3-yl)carbonyl]amino}-5-methyl-1,3-thiazole-4-carboxylate is a heterocyclic compound featuring a thiazole core substituted with a methyl ester at position 4 and a 4-hydroxyquinoline-derived carbonylamino group at position 2. The thiazole ring is a five-membered aromatic system containing nitrogen and sulfur, which is commonly associated with bioactivity in pharmaceuticals and agrochemicals .
For example, similar thiazole-carboxylates are synthesized via condensation reactions between nitriles and bromoacetoacetate derivatives, followed by hydrolysis and coupling with amines or aromatic carbonyl groups .
Properties
Molecular Formula |
C16H13N3O4S |
|---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
methyl 5-methyl-2-[(4-oxo-1H-quinoline-3-carbonyl)amino]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C16H13N3O4S/c1-8-12(15(22)23-2)18-16(24-8)19-14(21)10-7-17-11-6-4-3-5-9(11)13(10)20/h3-7H,1-2H3,(H,17,20)(H,18,19,21) |
InChI Key |
PRRROYFMNMOPKV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)C2=CNC3=CC=CC=C3C2=O)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{[(4-hydroxyquinolin-3-yl)carbonyl]amino}-5-methyl-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the 4-hydroxyquinoline derivative, which is then subjected to acylation to introduce the carbonyl group. The resulting intermediate is then reacted with thiazole derivatives under specific conditions to form the final product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the synthesis process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[(4-hydroxyquinolin-3-yl)carbonyl]amino}-5-methyl-1,3-thiazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoline and thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce hydroxylated derivatives .
Scientific Research Applications
Methyl 2-{[(4-hydroxyquinolin-3-yl)carbonyl]amino}-5-methyl-1,3-thiazole-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Methyl 2-{[(4-hydroxyquinolin-3-yl)carbonyl]amino}-5-methyl-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the thiazole ring can inhibit enzymes involved in critical biological pathways, contributing to its antimicrobial and anticancer effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The table below compares the target compound with structurally related thiazole derivatives:
Key Observations:
- Substituent Impact on Activity: The 4-hydroxyquinoline group in the target compound may confer distinct binding properties compared to chlorophenyl (as in ) or pyridinyl groups (as in ). Quinoline’s aromatic system and hydroxyl group could enhance interactions with hydrophobic pockets or hydrogen-bond donors in target proteins.
- Ester vs. Amide: The methyl ester in the target compound contrasts with carboxamide or acetamide groups in analogs.
Physicochemical Properties
Discussion: The target compound’s methyl ester and quinoline substituents likely result in moderate lipophilicity, balancing membrane permeability and solubility. In contrast, the dichlorophenyl analog has higher LogP, which may limit aqueous solubility but enhance tissue penetration.
Biological Activity
Methyl 2-{[(4-hydroxyquinolin-3-yl)carbonyl]amino}-5-methyl-1,3-thiazole-4-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's structural features, synthesis, biological activities, and relevant case studies.
Structural Features
The compound is characterized by:
- Thiazole Ring : Contributes to chemical reactivity and biological activity.
- Quinoline Moiety : Known for diverse pharmacological properties.
- Functional Groups : Various groups that enhance its reactivity and potential therapeutic applications.
The molecular formula of the compound is , with a molecular weight of 343.4 g/mol .
Synthesis
The synthesis of this compound typically involves several key steps, including:
- Formation of the Thiazole Ring : Using appropriate precursors to introduce the thiazole moiety.
- Quinoline Derivative Synthesis : Modifying quinoline structures to enhance biological activity.
- Coupling Reaction : Combining the thiazole and quinoline components through amide bond formation.
These synthetic routes allow for modifications to optimize biological activity and solubility .
Biological Activities
This compound exhibits significant biological activities, which include:
- Antimicrobial Activity : The compound shows promising effects against various bacterial strains.
- Antifungal Properties : Exhibits activity against fungal pathogens.
- Anticancer Potential : Structural analogs have been reported to inhibit cancer cell proliferation, suggesting a similar potential for this compound.
Comparative Biological Activity Table
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Hydroxyquinoline | Hydroxy group on quinoline | Antimicrobial |
| 5-Methylthiazole | Methyl group on thiazole | Antifungal |
| 2-Aminoquinoline | Amino group on quinoline | Anticancer |
| Thiazolidine derivatives | Thiazolidine ring | Antidiabetic |
This table highlights structural similarities with other compounds known for their biological activities, providing insights into optimizing the target compound's efficacy .
Case Studies and Research Findings
Recent studies have investigated the biological activities of related compounds and their mechanisms:
- Antimicrobial Studies : A study evaluated the antimicrobial effectiveness of derivatives similar to this compound against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial growth at specific concentrations .
- Anticancer Activity : Research focused on thiazole-based compounds revealed that certain derivatives could induce apoptosis in cancer cells through the activation of specific signaling pathways . This suggests that this compound may also possess similar properties.
- Mechanistic Studies : Interaction studies using predictive models like PASS (Prediction of Activity Spectra for Substances) have been employed to evaluate the biological activity spectrum based on chemical structure. These models suggest potential interactions with various biological targets, enhancing understanding of the compound's therapeutic potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
